molecular formula C19H28O B029828 Androst-2-en-17-one CAS No. 963-75-7

Androst-2-en-17-one

Cat. No. B029828
CAS RN: 963-75-7
M. Wt: 272.4 g/mol
InChI Key: ISJVDMWNISUFRJ-HKQXQEGQSA-N
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Description

Androst-2-en-17-one is a steroidal compound with various applications, particularly as an intermediate in the synthesis of muscle relaxants.

Synthesis Analysis

  • Synthesis from epiandrosterone using silica-supported sulfuric acid was optimized for temperature, catalyst ratio, and acidity, yielding an 87.1% product yield (Li Zong-tao, 2011).
  • Another method involved silica-supported p-toluene sulfonic acid as a catalyst, achieving a purity of 98.9% and a yield of 92.3% (Fang Zheng, 2007).

Molecular Structure Analysis

  • X-ray crystal structure analysis and molecular mechanics calculations were used to determine accurate molecular dimensions, revealing significant twisting in the molecule's angular methyl groups (P. Cox & A. B. Turner, 1984).

Chemical Reactions and Properties

  • In a reaction with hypobromous acid, androst-5-en-17-one yielded a highly reactive bromohydrin, enabling the synthesis of various 19-oxygenated steroids (M. Numazawa & Keiko Yamada, 1998).

Physical Properties Analysis

  • Specific studies on the physical properties of Androst-2-en-17-one are limited in the current literature. However, its crystalline structure and angular methyl group properties are well-documented (P. Cox & A. B. Turner, 1984).

Chemical Properties Analysis

  • The compound's reactivity and synthesis routes indicate its chemical versatility and potential for transformation into various steroid derivatives, as exemplified in the formation of bromohydrin (M. Numazawa & Keiko Yamada, 1998).

Scientific Research Applications

Identification and Metabolism in Supplements

  • Identification in Supplements: Androst-2-en-17-one, labeled as "1-Androsterone" in a dietary supplement, was identified and analyzed using various techniques. The study provided insights into its metabolic conversion and alteration of common steroids in the urinary steroid profile after administration (Parr et al., 2011).

Biosynthesis Studies

  • Biosynthesis in Animal Tissues: Research has explored the formation of androst-16-enes from C21 and C19 steroids in boar testicular and adrenal tissue, indicating a preference for androst-16-ene formation in boar testis (Ahmad & Gower, 1968).

Interaction with Receptor Proteins

  • Androgen-Oestradiol Receptor Interaction: Studies have investigated the ability of androgens, including androst-2-en-17-one, to compete with oestradiol for receptor proteins, offering potential insights into mechanisms of oncology (Nicholson, Davies, & Griffiths, 1978).

Metabolism Analysis

  • Metabolism in Human Subjects: Research has examined the metabolism of androst-4-ene-3, 11, 17-trione and 11s-hydroxy-androst-4-ene-3, 17-dione in humans, providing valuable insights into the metabolic pathways and the influence of oxygen substituents at specific positions (Slaunwhite, Neely, & Sandberg, 1964).

Impurity Profile Analysis

  • Impurity Profile Estimation: The impurity profile of 5α-androst-2-ene-17-one has been investigated, identifying and quantitating various impurities, which is crucial for understanding its purity and potential applications (Görög et al., 1988).

Microbial Metabolism

  • Microbial Metabolism Research: Studies have shown the metabolism of 17-hydroxyprogesterone by a Bacillus species, leading to the formation of androst-4-ene-3,17-dione and other metabolites. This kind of research is pivotal in understanding microbial transformations of steroids (Mahato & Banerjee, 1986).

Future Directions

The new metabolites identified in a study enable the detection of the misuse of Androst-2-en-17-one for up to 9 days . The conversion of a 5α-steroid to urinary metabolites with 5β-configuration has not been reported so far and should be further investigated .

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVDMWNISUFRJ-HKQXQEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914585
Record name 5alpha-Androst-2-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androst-2-en-17-one

CAS RN

963-75-7
Record name 5α-Androst-2-en-17-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Androst-2-en-17-one
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Record name 5alpha-Androst-2-en-17-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5α-androst-2-en-17-one
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Record name 5.ALPHA.-ANDROST-2-ENE-17-ONE
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